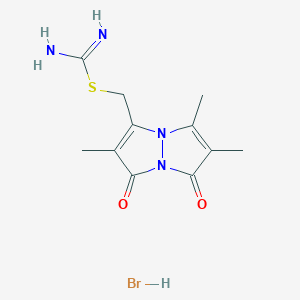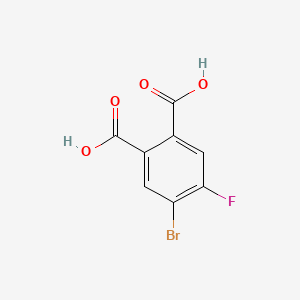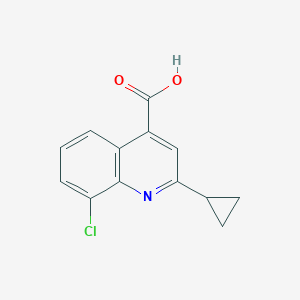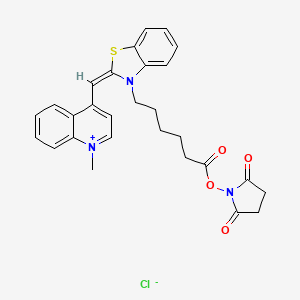
3-Amino-5-(3-methoxy-4-methylphenyl)pyrazole Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-(3-methoxy-4-methylphenyl)pyrazole Hydrochloride is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is of interest due to its potential biological activities and its role as a building block for more complex chemical structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(3-methoxy-4-methylphenyl)pyrazole Hydrochloride typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones or their equivalents. One common method includes the cyclization of 3-methoxy-4-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The purification process often involves crystallization or recrystallization to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-(3-methoxy-4-methylphenyl)pyrazole Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-Amino-5-(3-methoxy-4-methylphenyl)pyrazole Hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-Amino-5-(3-methoxy-4-methylphenyl)pyrazole Hydrochloride involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5-phenylpyrazole: Lacks the methoxy and methyl groups, which may affect its biological activity and chemical reactivity.
3-Amino-5-(4-methoxyphenyl)pyrazole: Similar structure but without the methyl group, leading to different steric and electronic properties.
3-Amino-5-(3-methylphenyl)pyrazole: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
Uniqueness
3-Amino-5-(3-methoxy-4-methylphenyl)pyrazole Hydrochloride is unique due to the presence of both methoxy and methyl groups on the phenyl ring. These substituents can significantly influence the compound’s chemical reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H14ClN3O |
|---|---|
Peso molecular |
239.70 g/mol |
Nombre IUPAC |
5-(3-methoxy-4-methylphenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H13N3O.ClH/c1-7-3-4-8(5-10(7)15-2)9-6-11(12)14-13-9;/h3-6H,1-2H3,(H3,12,13,14);1H |
Clave InChI |
MCNDBIBTCLQNCI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=CC(=NN2)N)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[1-(3-Fluoro-5-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13707637.png)
![2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione](/img/structure/B13707644.png)







![2,2-dibromo-1-[4-(2-methylpropyl)phenyl]ethanone](/img/structure/B13707695.png)
![N,6,7-Trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine](/img/structure/B13707702.png)
